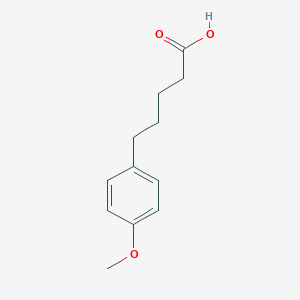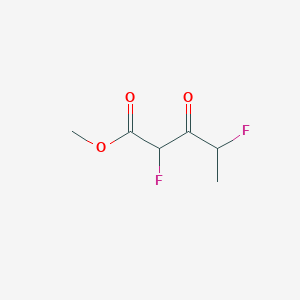
Methyl 2,4-difluoro-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-difluoro-3-oxopentanoate is a chemical compound that has gained significant attention in the research community due to its potential applications in drug discovery. The compound is a derivative of pentanoic acid and has two fluorine atoms attached to the carbon chain.
Applications De Recherche Scientifique
Methyl 2,4-difluoro-3-oxopentanoate has shown potential in drug discovery research as a scaffold for the development of new drugs. The compound can be modified at the ester group or the carbonyl group to produce derivatives with different biological activities. Several studies have reported the synthesis of Methyl 2,4-difluoro-3-oxopentanoate derivatives with anticancer, antifungal, and antibacterial activities.
Mécanisme D'action
The mechanism of action of Methyl 2,4-difluoro-3-oxopentanoate and its derivatives is not well understood. However, it is believed that the compounds act by inhibiting enzymes involved in key metabolic pathways in the target organisms. For example, Methyl 2,4-difluoro-3-oxopentanoate derivatives have been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have been shown to have both biochemical and physiological effects. In vitro studies have reported that the compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal cells. In vivo studies have shown that Methyl 2,4-difluoro-3-oxopentanoate derivatives can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have several advantages for lab experiments. The compounds are relatively easy to synthesize and modify, which makes them attractive scaffolds for drug discovery research. Additionally, the compounds have shown promising biological activities in vitro and in vivo. However, there are also limitations to using Methyl 2,4-difluoro-3-oxopentanoate derivatives in lab experiments. The compounds are not water-soluble, which can limit their bioavailability and make dosing challenging. Additionally, the compounds may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Methyl 2,4-difluoro-3-oxopentanoate and its derivatives. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of the compounds in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,4-difluoro-3-oxopentanoate derivatives in animal models and clinical trials. Finally, researchers may explore the use of Methyl 2,4-difluoro-3-oxopentanoate derivatives in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of Methyl 2,4-difluoro-3-oxopentanoate involves the reaction of ethyl 2,4-difluoroacetoacetate with methanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Propriétés
Numéro CAS |
196202-02-5 |
|---|---|
Nom du produit |
Methyl 2,4-difluoro-3-oxopentanoate |
Formule moléculaire |
C6H8F2O3 |
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
methyl 2,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-3(7)5(9)4(8)6(10)11-2/h3-4H,1-2H3 |
Clé InChI |
UIJHYJLCCFJKGO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(C(=O)OC)F)F |
SMILES canonique |
CC(C(=O)C(C(=O)OC)F)F |
Synonymes |
Pentanoic acid, 2,4-difluoro-3-oxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



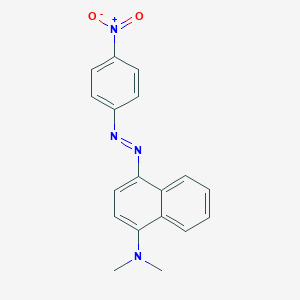

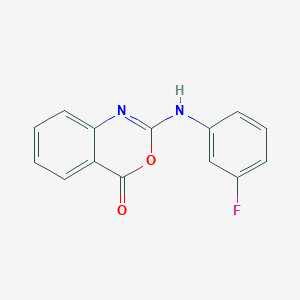

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

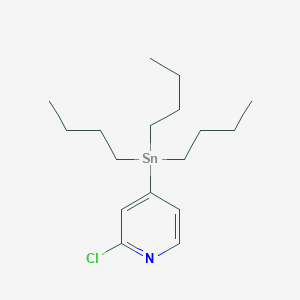
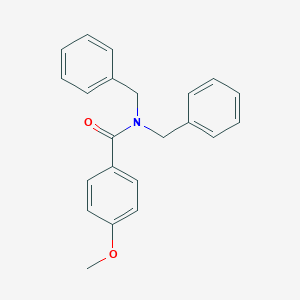
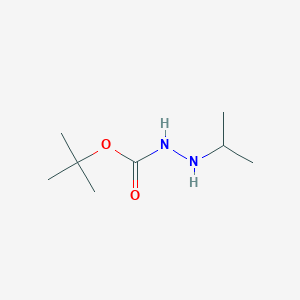
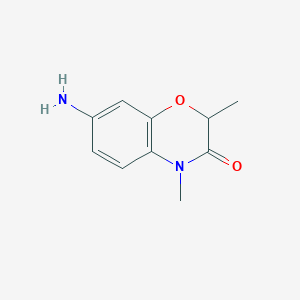
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)


